molecular formula C10H18ClNO2 B1397344 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride CAS No. 1219980-83-2

3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride

Cat. No. B1397344
CAS RN: 1219980-83-2
M. Wt: 219.71 g/mol
InChI Key: QPWKTKRNGKYYFJ-UHFFFAOYSA-N
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Description

“3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride” is a chemical compound . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride” were not found, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Pyrrolidinyl-Spirooxindole Natural Products

  • The 3,3'-pyrrolidinyl-spirooxindole unit, closely related to the chemical structure of 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, forms the core of a large family of alkaloid natural products. These compounds exhibit strong bioactivity profiles and interesting structural properties, making them a significant focus in the development of potential medicinal agents and biological probes (Galliford & Scheidt, 2007).

Reduction of Enaminones

  • Research on enaminones, including compounds similar to 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, has demonstrated their transformation into β-ketoesters and subsequent reduction, leading to various products useful in synthetic chemistry (Carlsson & Lawesson, 1982).

Antibacterial Activity

  • Derivatives of compounds related to 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride have been synthesized and evaluated for their antibacterial activity. These studies are crucial in the search for new antibacterial agents, particularly against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).

Pyrrolidinyl Spirooxindole Grafted Nitrochromanes

  • The synthesis of pyrrolidinyl-spirooxindole grafted 3-nitrochromanes has been accomplished, showcasing the chemical versatility and potential applications in the synthesis of complex molecules (Naga Siva Rao & Raghunathan, 2013).

Spirooxindole Core in Medicinal Chemistry

  • The spirooxindole core, which shares structural similarities with 3-Pyrrolidinyl cyclopentanecarboxylate hydrochloride, is a key feature in many synthetic and natural compounds with varied biological profiles. Its synthesis and applications in medicinal chemistry have been extensively explored (Cao et al., 2013).

properties

IUPAC Name

pyrrolidin-3-yl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-2-4-8)13-9-5-6-11-7-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWKTKRNGKYYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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